molecular formula C10H9F3O3 B8288985 Methyl 2-(3-hydroxy-5-(trifluoromethyl)phenyl)acetate

Methyl 2-(3-hydroxy-5-(trifluoromethyl)phenyl)acetate

Cat. No.: B8288985
M. Wt: 234.17 g/mol
InChI Key: DZRDKTQUGLMVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-hydroxy-5-(trifluoromethyl)phenyl)acetate is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxy-5-(trifluoromethyl)phenyl)acetate typically involves the esterification of (3-Hydroxy-5-trifluoromethyl-phenyl)-acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxy-5-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of (3-Oxo-5-trifluoromethyl-phenyl)-acetic acid methyl ester.

    Reduction: Formation of (3-Hydroxy-5-trifluoromethyl-phenyl)-ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-(3-hydroxy-5-(trifluoromethyl)phenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group often enhances the bioavailability and metabolic stability of pharmaceutical agents.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for various applications, including as intermediates in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxy-5-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Hydroxy-5-trifluoromethyl-phenyl)-acetic acid
  • (3-Hydroxy-5-trifluoromethyl-phenyl)-ethanol
  • (3-Oxo-5-trifluoromethyl-phenyl)-acetic acid methyl ester

Uniqueness

Methyl 2-(3-hydroxy-5-(trifluoromethyl)phenyl)acetate is unique due to the combination of its functional groups. The presence of both a hydroxy group and a trifluoromethyl group provides distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

methyl 2-[3-hydroxy-5-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C10H9F3O3/c1-16-9(15)4-6-2-7(10(11,12)13)5-8(14)3-6/h2-3,5,14H,4H2,1H3

InChI Key

DZRDKTQUGLMVKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3-Benzyloxy-5-trifluoromethyl-phenyl)-acetic acid methyl ester (4.8 mmol) in EtOH was treated with 10% palladium on carbon (10% by weight), and stirred under a balloon of H2 at 60° C. overnight. The mixture was filtered to remove the palladium, and then concentrated to give the title compound.
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(3-Benzyloxy-5-trifluoromethyl-phenyl)-acetic acid methyl ester
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4.8 mmol
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